![molecular formula C14H19N3O2 B12526153 Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- CAS No. 821776-56-1](/img/structure/B12526153.png)
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile core substituted with a nitro group and an amine group that is further substituted with a 1-methylpropyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- typically involves a multi-step process. One common method includes the nitration of benzonitrile to introduce the nitro group, followed by the substitution of the amine group with a 1-methylpropyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Propylamino)benzonitrile
- 4-[(propylamino)methyl]benzonitrile
Uniqueness
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
821776-56-1 |
|---|---|
Molekularformel |
C14H19N3O2 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
4-[butan-2-yl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H19N3O2/c1-4-8-16(11(3)5-2)13-7-6-12(10-15)14(9-13)17(18)19/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
YPVIQRWDRCTFJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=CC(=C(C=C1)C#N)[N+](=O)[O-])C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
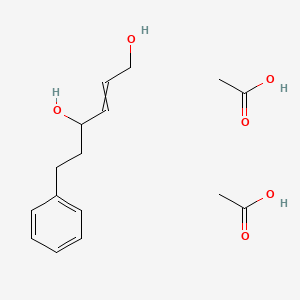
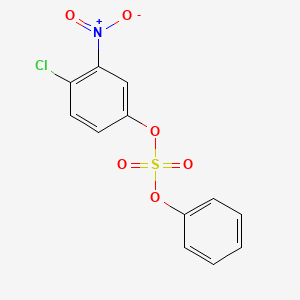
![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
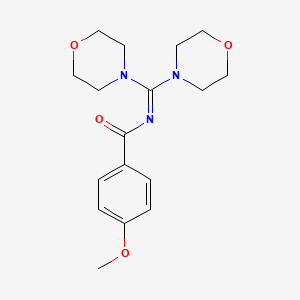
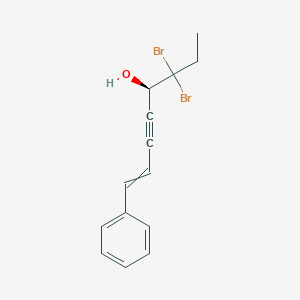
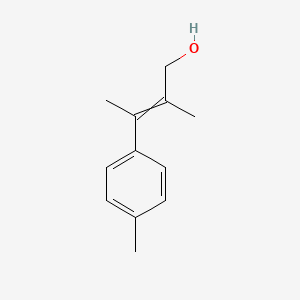
![N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B12526124.png)
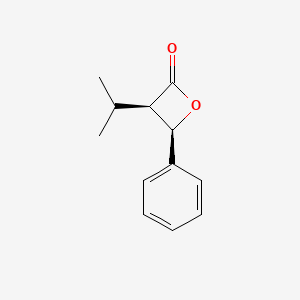

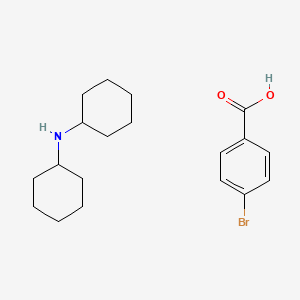

![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene](/img/structure/B12526155.png)
